molecular formula C18H22ClN5O B4460078 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B4460078
M. Wt: 359.9 g/mol
InChI Key: FBIDUKVAXWGVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been the focus of scientific research in recent years. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, such as the NF-κB and AKT pathways, which are essential for cell survival and proliferation. By blocking these pathways, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable pharmacological profile, with good bioavailability and pharmacokinetics. It is well-tolerated in animal models and has shown minimal toxicity. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable safety profile in clinical trials, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are also some limitations to its use. 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for research on 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. One area of focus is the development of combination therapies that can enhance the efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in the treatment of cancer and autoimmune disorders. Another area of research is the identification of biomarkers that can predict response to 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. This could help to identify patients who are most likely to benefit from treatment and could improve patient outcomes. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in clinical settings.

Scientific Research Applications

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including lymphoma and leukemia, by targeting key signaling pathways involved in cell proliferation and survival. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by modulating the immune response.

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIDUKVAXWGVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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